![molecular formula C7H8N2O2 B044966 5-Acetyl-4-methylpyrimidin-2(1H)-one CAS No. 113246-41-6](/img/structure/B44966.png)
5-Acetyl-4-methylpyrimidin-2(1H)-one
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Description
5-Acetyl-4-methylpyrimidin-2(1H)-one is a pharmaceutical intermediate and a heterocyclic compound . It is also classified as a pyrimidine compound and a ketone .
Synthesis Analysis
The synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one has been reported in several studies . An alternative novel one-pot reaction methodology for the synthesis of this compound was described in a study .Molecular Structure Analysis
The molecular structure of 5-Acetyl-4-methylpyrimidin-2(1H)-one is characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one include a molecular weight of 152.15100, a density of 1.28 g/cm3, a boiling point of 376.8ºC at 760 mmHg, and a flash point of 181.7ºC . The melting point and MSDS are not available .Scientific Research Applications
Medicinal Chemistry
5-Acetyl-4-methylpyrimidin-2(1H)-one: serves as a key intermediate in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide , a compound that has been studied for its potential medicinal properties . The compound’s ability to form π–π interactions and hydrogen-bonding networks suggests it could be useful in designing drugs with specific target binding characteristics.
Materials Science
The molecular interactions and crystal structure of derivatives of 5-Acetyl-4-methylpyrimidin-2(1H)-one indicate potential applications in materials science . These compounds could be used to create new materials with specific optical or electronic properties due to their organized molecular chains and three-dimensional networks.
Biochemistry
In biochemistry, the compound’s ability to participate in hydrogen bonding and π–π interactions can be harnessed to study protein-ligand interactions . It could be used as a probe to understand the binding dynamics in complex biological systems.
properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYGEOXVDIMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462907 |
Source
|
Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methylpyrimidin-2(1H)-one | |
CAS RN |
113246-41-6 |
Source
|
Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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